molecular formula C34H32N2 B14255322 1,2-Benzenediamine, N,N,N',N'-tetrakis(4-methylphenyl)- CAS No. 169509-13-1

1,2-Benzenediamine, N,N,N',N'-tetrakis(4-methylphenyl)-

Cat. No.: B14255322
CAS No.: 169509-13-1
M. Wt: 468.6 g/mol
InChI Key: KAHJCJLXCFPNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzenediamine, N,N,N’,N’-tetrakis(4-methylphenyl)- is a complex organic compound with a molecular formula of C62H92N6. This compound is known for its unique structure, which includes multiple aromatic rings and amine groups. It is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

The synthesis of 1,2-Benzenediamine, N,N,N’,N’-tetrakis(4-methylphenyl)- typically involves the reaction of 1,2-benzenediamine with 4-methylphenyl groups under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

1,2-Benzenediamine, N,N,N’,N’-tetrakis(4-methylphenyl)- undergoes various chemical reactions, including:

Scientific Research Applications

1,2-Benzenediamine, N,N,N’,N’-tetrakis(4-methylphenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenediamine, N,N,N’,N’-tetrakis(4-methylphenyl)- involves its interaction with various molecular targets. The compound’s amine groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The aromatic rings can also participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1,2-Benzenediamine, N,N,N’,N’-tetrakis(4-methylphenyl)- can be compared with other similar compounds, such as:

Properties

CAS No.

169509-13-1

Molecular Formula

C34H32N2

Molecular Weight

468.6 g/mol

IUPAC Name

1-N,1-N,2-N,2-N-tetrakis(4-methylphenyl)benzene-1,2-diamine

InChI

InChI=1S/C34H32N2/c1-25-9-17-29(18-10-25)35(30-19-11-26(2)12-20-30)33-7-5-6-8-34(33)36(31-21-13-27(3)14-22-31)32-23-15-28(4)16-24-32/h5-24H,1-4H3

InChI Key

KAHJCJLXCFPNGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=CC=C3N(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.